molecular formula C14H23N3O4 B15217295 (S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-10-5

(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B15217295
CAS No.: 187235-10-5
M. Wt: 297.35 g/mol
InChI Key: JYFIPBONAFMXAW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Nitro-6-octyloxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a nitroimidazo-oxazine derivative characterized by a bicyclic core structure comprising an imidazole fused to an oxazine ring. The 6-position of the oxazine ring is substituted with an octyloxy group (C₈H₁₇O), distinguishing it from clinically relevant analogues like Pretomanid (PA-824), which bears a 4-(trifluoromethoxy)benzyloxy group at this position . This compound belongs to a class of nitroheterocycles developed for their potent bactericidal activity against Mycobacterium tuberculosis (Mtb) under both aerobic and anaerobic conditions . The nitro group at the 2-position of the imidazole ring is critical for prodrug activation, generating reactive nitrogen species (e.g., nitric oxide) that disrupt bacterial bioenergetics .

Properties

CAS No.

187235-10-5

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

(6S)-2-nitro-6-octoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H23N3O4/c1-2-3-4-5-6-7-8-20-12-9-16-10-13(17(18)19)15-14(16)21-11-12/h10,12H,2-9,11H2,1H3/t12-/m0/s1

InChI Key

JYFIPBONAFMXAW-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCCCO[C@H]1CN2C=C(N=C2OC1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC1CN2C=C(N=C2OC1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

(S)-2-Nitro-6-(octyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of nitroimidazo-oxazines is highly sensitive to substitutions at the 6-position of the oxazine ring. Key analogues and their structural differences are summarized below:

Compound Name 6-Position Substituent Key Features MIC against Mtb (μg/mL) Clinical Status
Target Compound Octyloxy (C₈H₁₇O) High lipophilicity; potential for enhanced tissue penetration Not reported Preclinical
Pretomanid (PA-824) 4-(Trifluoromethoxy)benzyloxy Balanced lipophilicity; Phase III completion (TB) 0.015–0.06 Approved (2019)
DNDI-8219 4-(Trifluoromethoxy)phenoxy Improved solubility; optimized for visceral leishmaniasis 0.03–0.12 Phase II
OPC-67683 (Delamanid) Trifluoromethoxyphenoxy-piperidinyl Nitroimidazo-oxazole core; high potency against multidrug-resistant TB 0.006–0.012 Approved (2014)
Compound 25 () 4-Fluorophenylmethoxy Moderate potency; reduced lipophilicity 0.1–0.3 Preclinical

Key Observations :

  • Aerobic Activity : All compounds retain the 2-nitroimidazole motif, essential for activation by Mtb’s deazaflavin-dependent nitroreductase (Ddn) .
  • Metabolic Stability : PA-824’s benzyloxy group undergoes oxidative metabolism, whereas the octyloxy substituent may alter cytochrome P450 interactions .

Structure-Activity Relationship (SAR) Insights

  • Substituent Length : Extending the 6-position substituent (e.g., from benzyloxy to octyloxy) improves potency in some analogues but compromises aqueous solubility. For example, PA-824 derivatives with longer ether linkers showed 10-fold higher MIC values when hydrophobicity exceeded optimal thresholds .
  • Electron-Withdrawing Groups : The trifluoromethoxy group in PA-824 enhances metabolic stability and nitroreductase affinity compared to alkyl chains .
  • Heterocycle Modifications : Replacing the oxazine oxygen with sulfur (thiooxazine) or nitrogen (imidazolidine) reduces potency by >100-fold, underscoring the importance of the oxazine oxygen .

Q & A

Q. How can synergistic effects with frontline TB drugs (e.g., bedaquiline) be systematically tested?

  • Methodology : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, nitroimidazole-oxazolidinone conjugates showed synergy (FICI ≤ 0.5) against anaerobic bacteria, suggesting potential for combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.